1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine
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Overview
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzyl moiety, which is further linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine typically involves multiple steps. One common method starts with the preparation of 4-benzyloxy-3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the piperidine ring and the methyl group.
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Preparation of 4-benzyloxy-3-methoxybenzaldehyde
Starting Material: 4-benzyloxy-3-methoxybenzyl alcohol.
Reagents: Oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
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Formation of this compound
Starting Material: 4-benzyloxy-3-methoxybenzaldehyde.
Reagents: Piperidine, methyl iodide.
Conditions: The reaction is conducted under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-methylpiperidine undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the benzyloxy group to form corresponding carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the carbonyl group to form alcohols.
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Substitution
Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution of the benzyloxy group with other functional groups.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-methylpiperidine has several applications in scientific research:
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Medicinal Chemistry
- Used as a building block for the synthesis of potential therapeutic agents.
- Investigated for its pharmacological properties, including potential activity as a central nervous system (CNS) agent.
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Organic Synthesis
- Employed as an intermediate in the synthesis of complex organic molecules.
- Utilized in the development of new synthetic methodologies.
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Material Science
- Studied for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may act on receptors or enzymes in the CNS, modulating their activity and leading to various pharmacological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine.
1-benzylpiperidine: A structurally related compound with similar pharmacological properties.
4-methylpiperidine: A simpler analog that lacks the benzyloxy and methoxy groups.
Uniqueness
This compound is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and pharmacological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17-10-12-22(13-11-17)15-19-8-9-20(21(14-19)23-2)24-16-18-6-4-3-5-7-18/h3-9,14,17H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZBQJDEXLJZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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